4-(Benzyloxy)-5-bromo-3-methyl-1H-pyrazole
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Overview
Description
4-(Benzyloxy)-5-bromo-3-methyl-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with benzyloxy, bromo, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-5-bromo-3-methyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 3-methyl-1-phenyl-2-pyrazolin-5-one can be synthesized by reacting hydrazine hydrate with acetylacetone.
Bromination: The bromination of the pyrazole ring is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-5-bromo-3-methyl-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde derivative using oxidizing agents like potassium permanganate.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: 4-(Benzyloxy)-3-methyl-1H-pyrazole.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-5-bromo-3-methyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its biological activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-5-bromo-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the bromo and methyl groups can influence its binding affinity and selectivity. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Another benzyloxy-substituted compound with different functional groups.
1-(5-(4-(Benzyloxy)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone: A pyrazole derivative with a benzyloxy group and additional substituents.
Uniqueness
4-(Benzyloxy)-5-bromo-3-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which can confer distinct chemical and biological properties compared to other similar compounds. Its combination of benzyloxy, bromo, and methyl groups makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C11H11BrN2O |
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Molecular Weight |
267.12 g/mol |
IUPAC Name |
3-bromo-5-methyl-4-phenylmethoxy-1H-pyrazole |
InChI |
InChI=1S/C11H11BrN2O/c1-8-10(11(12)14-13-8)15-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,14) |
InChI Key |
PWGVJTVLDJLRTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)Br)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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